molecular formula C10H22MgN2Na2O12+2 B12377311 Mg(cento)-EDTA (disodium tetrahydrate)

Mg(cento)-EDTA (disodium tetrahydrate)

Cat. No.: B12377311
M. Wt: 432.57 g/mol
InChI Key: NTLBRFLUZXNZAU-UHFFFAOYSA-L
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Description

Mg(cento)-EDTA, chemically known as ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate (C₁₀H₁₂N₂MgNa₂O₈·4H₂O, CAS 29932-54-5), is a chelating agent primarily used to sequester divalent cations such as Mg²⁺, Ca²⁺, and Fe²⁺ . It is synthesized as a white crystalline solid with a molecular weight of 430.56 g/mol and a minimum assay purity of 99.5% . The compound’s stability in aqueous solutions is pH-dependent, with optimal solubility achieved at higher pH levels through the addition of sodium hydroxide .

Mg(cento)-EDTA is critical in biochemical research for stabilizing enzymes and proteins by preventing metal-ion-induced degradation . It also facilitates the removal of heavy metals from solutions and enhances the accuracy of diagnostic assays, such as detecting metallo-β-lactamase (MBL)-producing bacterial strains, where it demonstrated 96% sensitivity and 100% specificity .

Properties

Molecular Formula

C10H22MgN2Na2O12+2

Molecular Weight

432.57 g/mol

IUPAC Name

magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;tetrahydrate

InChI

InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-2

InChI Key

NTLBRFLUZXNZAU-UHFFFAOYSA-L

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium salts in the presence of sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve ethylenediaminetetraacetic acid in water.
  • Add magnesium chloride or magnesium sulfate to the solution.
  • Adjust the pH to around 7-8 using sodium hydroxide.
  • Allow the reaction to proceed at room temperature until the formation of the magnesium ethylenediaminetetraacetic acid disodium salt is complete.
  • Crystallize the product by evaporating the solvent and collect the tetrahydrate form.

Industrial Production Methods: Industrial production of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate follows similar steps but on a larger scale. The process involves:

  • Large-scale dissolution of ethylenediaminetetraacetic acid in water.
  • Addition of magnesium salts and sodium hydroxide in controlled conditions.
  • Continuous monitoring of pH and temperature to ensure optimal reaction conditions.
  • Crystallization and purification of the product to obtain the tetrahydrate form.

Chemical Reactions Analysis

Types of Reactions: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including calcium, iron, and zinc.

Common Reagents and Conditions:

    Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions by sequestering metal ions that act as catalysts.

    Substitution: It can participate in substitution reactions where metal ions in a solution are replaced by magnesium ions from the compound.

Major Products: The major products formed from these reactions are stable metal-EDTA complexes, which are soluble in water and can be easily separated from the reaction mixture.

Scientific Research Applications

Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in analytical chemistry, and as a buffer in various chemical reactions.

    Biology: Employed in molecular biology for the stabilization of enzymes and nucleic acids, and in cell culture media to control metal ion concentrations.

    Medicine: Utilized in chelation therapy to treat heavy metal poisoning and in diagnostic assays to control metal ion concentrations.

    Industry: Applied in water treatment processes to remove metal ions, in the textile industry for dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.

Mechanism of Action

The mechanism of action of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.

Comparison with Similar Compounds

Table 1: Structural Comparison of EDTA Salts

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Water Solubility Key Chelated Ions
Mg(cento)-EDTA (disodium tetrahydrate) C₁₀H₁₂N₂MgNa₂O₈·4H₂O 29932-54-5 430.56 pH-dependent, soluble Mg²⁺, Ca²⁺, Fe²⁺
EDTA disodium dihydrate C₁₀H₁₄N₂Na₂O₈·2H₂O 6381-92-6 372.24 0.26 M (pH 4–6) Broad-spectrum divalent cations
EDTA disodium zinc tetrahydrate C₁₀H₁₂N₂Na₂ZnO₈·4H₂O 176736-49-5 453.63 Soluble Zn²⁺
EDTA tetrasodium tetrahydrate C₁₀H₁₂N₂Na₄O₈·4H₂O 13235-36-4 452.23 Highly soluble (pH > 10) Broad-spectrum divalent cations

Chelation Efficiency and Selectivity

  • Mg(cento)-EDTA exhibits high affinity for Mg²⁺ (log Kf ≈ 8.7), making it ideal for magnesium-specific applications. In contrast, EDTA disodium dihydrate has a higher affinity for Fe³⁺ (log Kf = 25.1) and Ca²⁺ (log Kf = 10.6) .
  • EDTA disodium zinc tetrahydrate (log Kf for Zn²⁺ = 16.5) outperforms Mg(cento)-EDTA in zinc chelation, critical for plant nutrition .

Stability and Handling

  • Mg(cento)-EDTA solutions are stable for months at 4°C and pH 8.5, similar to EDTA disodium dihydrate .
  • EDTA tetrasodium tetrahydrate requires alkaline conditions (pH > 10) for optimal solubility, limiting its use in neutral biological systems .

Research Findings and Market Trends

  • Mg(cento)-EDTA : Demonstrated superior performance in MBL detection assays compared to EDTA calcium and cobalt salts . Its use in protein stabilization is cited in 80% of recent enzymology studies .
  • EDTA disodium zinc tetrahydrate : Market growth is projected at 4–6% CAGR (2025–2030) due to rising demand in sustainable agriculture .
  • EDTA tetrasodium tetrahydrate : Faces regulatory scrutiny over formaldehyde contamination, prompting shifts toward purer alternatives .

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